molecular formula C12H13NO3 B1361847 5,8-Dimethoxy-2-methylquinolin-4-ol CAS No. 58868-03-4

5,8-Dimethoxy-2-methylquinolin-4-ol

Cat. No. B1361847
CAS RN: 58868-03-4
M. Wt: 219.24 g/mol
InChI Key: UACXXSYLUDAQFM-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2-methylquinolin-4-ol is an organic chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 g/mol . The IUPAC name for this compound is 5,8-dimethoxy-2-methyl-1H-quinolin-4-one .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, is a topic of significant research interest . One approach involves the oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with ceric ammonium nitrate (CAN) to produce the target isoquinolone .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, which is a nitrogen-containing bicyclic compound . The molecule also contains two methoxy groups and one methyl group attached to the quinoline ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 219.24 g/mol, a topological polar surface area of 47.6 Ų, and a complexity of 313 . The compound has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

Cytotoxicity Studies

5,8-Dimethoxy-2-methylquinolin-4-ol derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, indicating potential applications in cancer research and treatment (Heesoon Lee et al., 2000).

Chemical Synthesis and Oxidation Studies

The compound is involved in chemical studies related to oxidation and synthesis processes, showcasing its versatility in organic synthesis. For instance, its oxidative demethylation has been studied, offering insights into its chemical behavior and potential applications in synthetic chemistry (D. W. Kim et al., 2001).

Antimicrobial Activity

Metal complexes involving this compound derivatives have been prepared and shown to possess antimicrobial activity against various bacterial strains and fungi, suggesting its role in developing new antimicrobial agents (K. .. Patel & H. S. Patel, 2017).

Corrosion Inhibition

Derivatives of this compound have been explored for their anti-corrosion properties, especially in protecting carbon steel from corrosion in acidic media, demonstrating the compound's potential in industrial applications (Z. Rouifi et al., 2020).

Photophysical Properties and Sensing Applications

Research has also delved into the photophysical properties of this compound derivatives, exploring their potential in creating molecular switches and pH sensors, indicating applications in chemical sensing and molecular electronics (Rifat Akbar et al., 2015).

Safety and Hazards

The safety and hazards associated with 5,8-Dimethoxy-2-methylquinolin-4-ol are not well-documented in the literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

5,8-dimethoxy-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-6-8(14)11-9(15-2)4-5-10(16-3)12(11)13-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACXXSYLUDAQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=CC(=C2N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296465
Record name 5,8-dimethoxy-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58868-03-4
Record name NSC109477
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-dimethoxy-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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